molecular formula C23H28N2O6 B11022792 methyl N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-alaninate

methyl N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-alaninate

Cat. No.: B11022792
M. Wt: 428.5 g/mol
InChI Key: CEOORNUSJFXOLH-YXWRBFHGSA-N
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Description

Methyl N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-alaninate is a complex organic compound with a unique structure that includes a dihydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-alaninate typically involves multiple steps. One common approach is the condensation of 6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline with L-alanine methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-alaninate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

Scientific Research Applications

Methyl N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-alaninate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-alaninate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1-(4-methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile
  • 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline

Uniqueness

Methyl N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-alaninate is unique due to its specific structural features, such as the presence of both methoxy and alaninate groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .

Properties

Molecular Formula

C23H28N2O6

Molecular Weight

428.5 g/mol

IUPAC Name

methyl (2S)-2-[[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]propanoate

InChI

InChI=1S/C23H28N2O6/c1-14(22(26)31-5)24-23(27)25-11-10-16-12-19(29-3)20(30-4)13-18(16)21(25)15-6-8-17(28-2)9-7-15/h6-9,12-14,21H,10-11H2,1-5H3,(H,24,27)/t14-,21?/m0/s1

InChI Key

CEOORNUSJFXOLH-YXWRBFHGSA-N

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)N1CCC2=CC(=C(C=C2C1C3=CC=C(C=C3)OC)OC)OC

Canonical SMILES

CC(C(=O)OC)NC(=O)N1CCC2=CC(=C(C=C2C1C3=CC=C(C=C3)OC)OC)OC

Origin of Product

United States

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